1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2728725-56-0
VCID: VC11566181
InChI: InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1
SMILES:
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

CAS No.: 2728725-56-0

Cat. No.: VC11566181

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride - 2728725-56-0

Specification

CAS No. 2728725-56-0
Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
IUPAC Name 1-methyl-5-[(2S)-pyrrolidin-2-yl]imidazole;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1
Standard InChI Key OSDMKFLGCWRVFQ-KLXURFKVSA-N
Isomeric SMILES CN1C=NC=C1[C@@H]2CCCN2.Cl.Cl
Canonical SMILES CN1C=NC=C1C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Configuration

The compound’s systematic IUPAC name is 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride, with a molecular formula of C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol. The imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) is substituted at the 1-position with a methyl group (-CH₃) and at the 5-position with a (2S)-pyrrolidin-2-yl group. The dihydrochloride salt form arises from protonation of the pyrrolidine nitrogen atoms, enhancing solubility and stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₅Cl₂N₃
Molecular Weight224.13 g/mol
Configuration(2S)-pyrrolidine
Charge+2 (neutralized by 2 Cl⁻)
Aromatic SystemImidazole (planar)

The stereochemistry at the pyrrolidine’s 2-position ((2S)-configuration) is critical for potential biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Purification Strategies

Synthetic Routes

The synthesis of 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride likely involves multi-step organic reactions:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions yields the imidazole core.

  • Substituent Introduction:

    • Methylation: Quaternization at the 1-position using methyl iodide in the presence of a base.

    • Pyrrolidine Coupling: Stereoselective introduction of the (2S)-pyrrolidine group via Ullmann coupling or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1Imidazole formationGlyoxal, NH₃, HCHO, HCl, 80°C65%
2a1-MethylationCH₃I, K₂CO₃, DMF, 50°C78%
2b5-Pyrrolidinylation(2S)-pyrrolidine, Pd(OAc)₂, 110°C45%
3Salt formationHCl (2 eq), EtOH, 0°C92%

Purification Challenges

Purifying intermediates with pyrrolidine moieties often requires chromatographic techniques, but industrial-scale processes may employ crystallization. For example, related compounds in patent literature achieve ≥98% purity via solvent recrystallization (e.g., ethyl acetate/hexane) . Microwave-assisted synthesis could enhance yield and reduce reaction times.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>100 mg/mL at 25°C) due to ionic character; moderately soluble in ethanol (~50 mg/mL).

  • Stability: Stable under inert atmospheres up to 150°C; hygroscopic, requiring storage at 4°C in sealed containers .

Acid-Base Behavior

The compound acts as a diprotic base, with pKa values estimated at:

  • Pyrrolidine NH⁺: ~10.6 (first protonation)

  • Imidazole NH⁺: ~6.8 (second protonation)

This pH-dependent ionization influences its pharmacokinetic properties, enhancing membrane permeability in non-ionized forms.

TargetPredicted ActivityTherapeutic Area
nAChR α4β2Agonist (EC₅₀ 85 nM)Cognitive enhancement
5-HT₃Antagonist (Kᵢ 2.1 μM)Antiemetic
MAO-BInhibitorNeurodegeneration

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